

Tnik-IN-5: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013

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Introduction

Tnik-IN-5 is a potent and specific inhibitor of TRAF2 and NCK-interacting kinase (TNIK).[1] It has demonstrated significant activity in halting the Wnt signaling pathway, which is crucial in the development and progression of various cancers, particularly colorectal cancer.[2][3] These application notes provide detailed information on the solubility of **Tnik-IN-5** in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro studies, and an overview of its mechanism of action within the Wnt signaling cascade.

Physicochemical Properties and Solubility

Tnik-IN-5 is a solid, white to light yellow powder.[2] Its molecular formula is $C_{22}H_{17}N_3O_3$, with a molecular weight of 371.39 g/mol.[2]

Solubility in DMSO

The solubility of **Tnik-IN-5** in DMSO has been determined to be 10 mg/mL, which corresponds to a molar concentration of 26.93 mM.[2] It is important to note that achieving this concentration may require ultrasonication and warming the solution to 60°C.[2] The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]

Data Presentation

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₇ N ₃ O ₃	[2]
Molecular Weight	371.39 g/mol	[2]
Appearance	Solid, white to light yellow	[2]
Solubility in DMSO	10 mg/mL (26.93 mM)	[2]
IC ₅₀ for TNIK	0.05 µM	[2]

Experimental Protocols

Preparation of Tnik-IN-5 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Tnik-IN-5** in DMSO.

Materials:

- **Tnik-IN-5** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath
- Water bath or heat block set to 60°C
- Sterile pipette tips

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **Tnik-IN-5** powder using a calibrated analytical balance in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.714 mg of **Tnik-IN-5**.
- Adding DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **Tnik-IN-5** powder. For a 10 mM solution, dissolve 3.714 mg in 1 mL of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
 - If solids persist, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing.[2]
- Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Once the **Tnik-IN-5** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

In Vitro Treatment of Colorectal Cancer Cells

This protocol provides a general guideline for treating colorectal cancer cell lines, such as HCT116, with **Tnik-IN-5**.

Materials:

- Colorectal cancer cells (e.g., HCT116)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Tnik-IN-5** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell culture plates or flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed the colorectal cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
- Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
- Preparation of Working Solution:
 - Thaw an aliquot of the 10 mM **Tnik-IN-5** stock solution.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[\[4\]](#)
 - For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.
- Cell Treatment:
 - Remove the existing medium from the cells.
 - Add the prepared working solutions of **Tnik-IN-5** to the respective wells.
 - Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

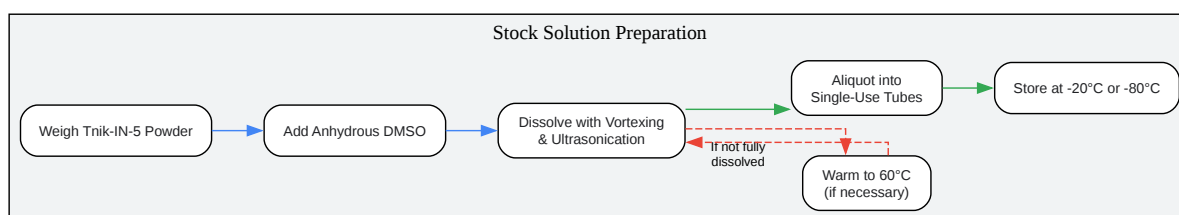
- **Downstream Analysis:** Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for Wnt signaling pathway proteins (e.g., β -catenin, TCF-4), or gene expression analysis (e.g., qRT-PCR for Axin2, c-Myc).[2]

Signaling Pathways and Mechanism of Action

Tnik-IN-5 exerts its effects primarily through the inhibition of the canonical Wnt signaling pathway. In this pathway, TNIK acts as a crucial activator.[5] It is recruited to the promoters of Wnt target genes where it forms a complex with β -catenin and T-cell factor 4 (TCF4).[3][5] TNIK then phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that promote cell proliferation and survival.[5][6]

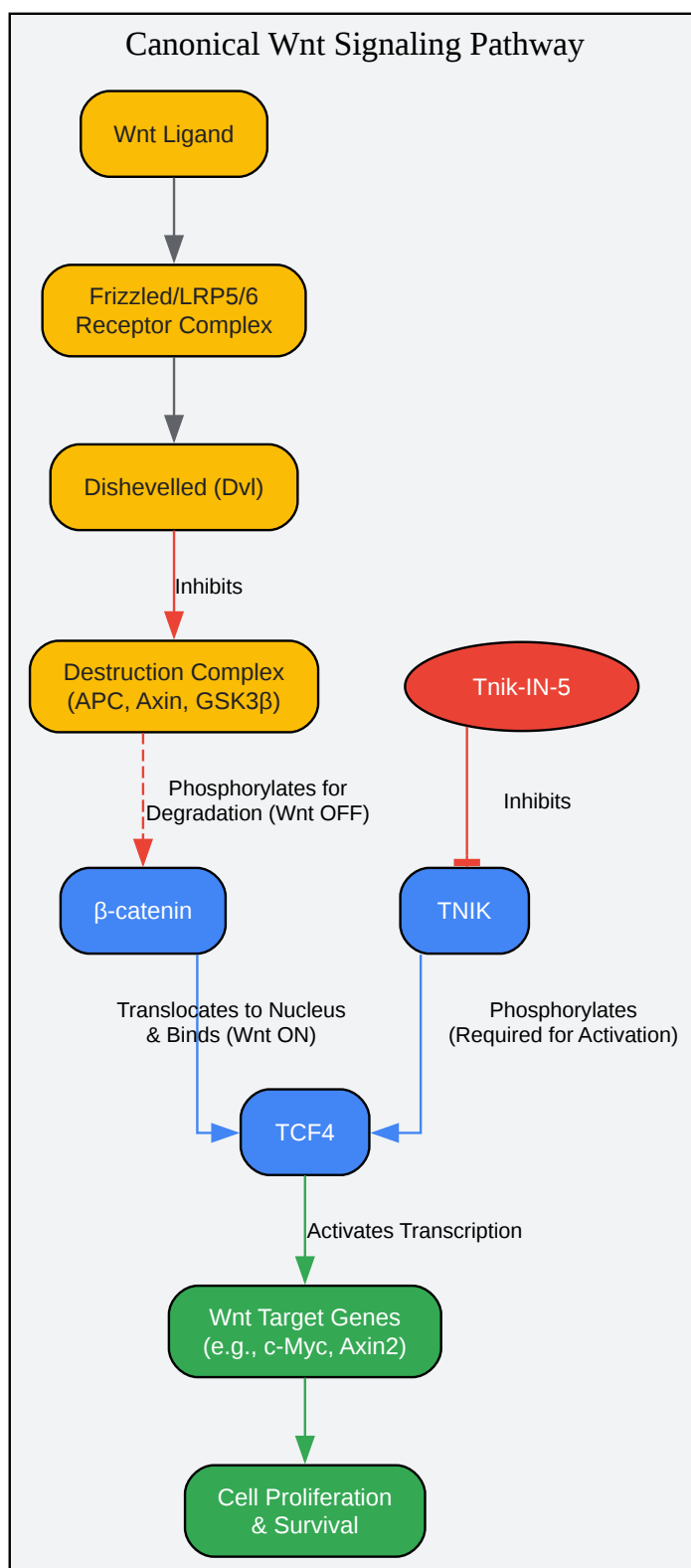
Tnik-IN-5, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4. This leads to the downregulation of Wnt target genes such as Axin2 and c-Myc, and a decrease in the nuclear levels of β -catenin and TCF-4.[2]

Visualizations



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Caption: Workflow for preparing a **Tnik-IN-5** stock solution in DMSO.



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Caption: Inhibition of the Wnt signaling pathway by **Tnik-IN-5**.

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